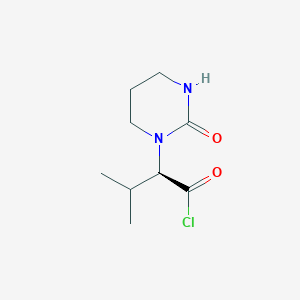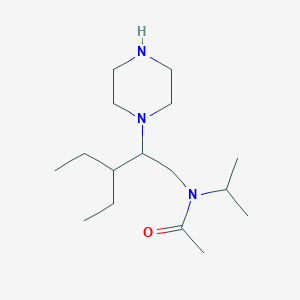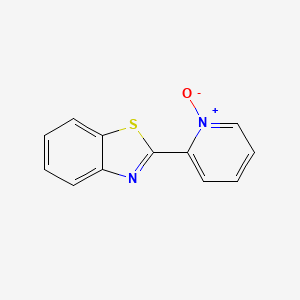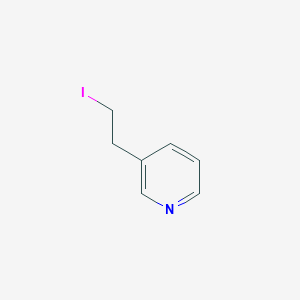
3-(2-Iodoethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Iodoethyl)pyridine: is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)pyridine typically involves the reaction of pyridine with an appropriate iodoalkane under specific conditions. One common method is the nucleophilic substitution reaction where pyridine reacts with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 3-(2-Iodoethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the iodo group can lead to the formation of ethylpyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azidoethylpyridine, thioethylpyridine, and alkoxyethylpyridine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 3-ethylpyridine.
科学研究应用
Chemistry: 3-(2-Iodoethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology: In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They are explored as potential therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it a valuable intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 3-(2-Iodoethyl)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and nucleic acids. The iodoethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. For example, in enzyme inhibition, the compound may form covalent bonds with the active site residues, thereby blocking the enzyme’s activity.
相似化合物的比较
- 3-(2-Bromoethyl)pyridine
- 3-(2-Chloroethyl)pyridine
- 3-(2-Fluoroethyl)pyridine
Comparison:
- 3-(2-Iodoethyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in distinct reactivity and binding properties.
- 3-(2-Bromoethyl)pyridine and 3-(2-Chloroethyl)pyridine are less reactive in nucleophilic substitution reactions compared to the iodo derivative.
- 3-(2-Fluoroethyl)pyridine has a stronger carbon-halogen bond, making it less reactive in certain chemical transformations.
属性
分子式 |
C7H8IN |
|---|---|
分子量 |
233.05 g/mol |
IUPAC 名称 |
3-(2-iodoethyl)pyridine |
InChI |
InChI=1S/C7H8IN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 |
InChI 键 |
JRMUUDPTFZHBNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
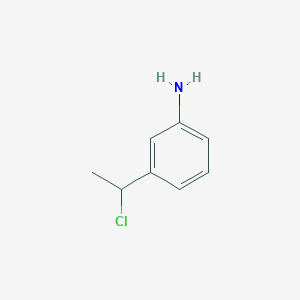
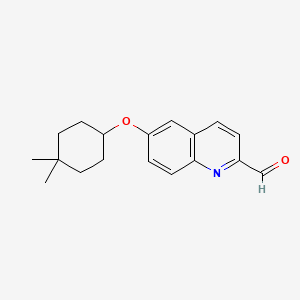
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
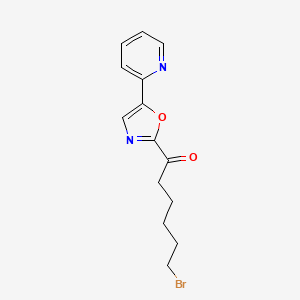
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
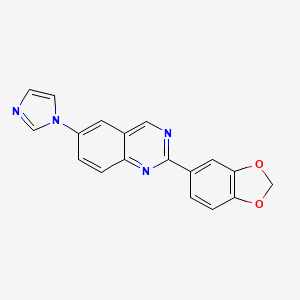
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
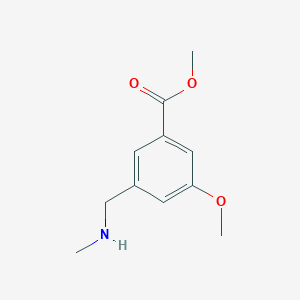
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
